

A Technical Guide to the Physical and Chemical Properties of D-Ribulose

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Compound of Interest

Compound Name: *D-Ribulose*

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Abstract

D-Ribulose, a ketopentose monosaccharide, is a pivotal intermediate in crucial metabolic pathways, most notably the pentose phosphate pathway. Its chemical behavior and physical characteristics are of significant interest to researchers in biochemistry, drug development, and metabolic engineering. This technical guide provides a comprehensive overview of the known physical and chemical properties of **D-Ribulose**, detailed experimental protocols for their determination, and a visualization of its central role in metabolic signaling. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Physical Properties of D-Ribulose

The experimental determination of all physical properties of **D-Ribulose** is not extensively documented in publicly available literature. Much of the available data is either predicted through computational models or refers to its isomer, D-Ribose. This section summarizes the available quantitative data.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₁₀ O ₅	-
Molecular Weight	150.13 g/mol	PubChem[1]
Appearance	Sweet syrup	DrugFuture[2]
Melting Point	Not Available	FooDB[3]
Boiling Point	Not Available	FooDB[3]
Specific Rotation [α] _{D²⁴}	-15° (c=0.5 in water)	DrugFuture[2]
Water Solubility	115 mg/mL	Cayman Chemical
Predicted Water Solubility	678 g/L	FooDB
Predicted logP	-2.2	FooDB
Predicted pKa (Strongest Acidic)	10.57	FooDB

Chemical Properties of D-Ribulose

D-Ribulose is a reducing sugar, owing to the presence of a ketone group. It can exist in both linear and cyclic furanose forms. Its chemical reactivity is central to its metabolic functions.

Property	Description	Source/Method
IUPAC Name	(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one	PubChem
Synonyms	D-Adonose, D-Arabinoketose, D-Erythro-pentulose	FooDB
Isomeric SMILES	<chem>C(=O)O[C@H](O)[C@H](O)CO</chem>	PubChem
InChI Key	ZAQJHHRNXZUBTE-ARQDCSLTSA-N	PubChem
Reactivity	As a ketose, it can undergo isomerization and phosphorylation. It is an intermediate in the pentose phosphate pathway.	Wikipedia
Stability	Stable under standard conditions.	-

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **D-Ribulose** are not readily available. However, standard methodologies for characterizing monosaccharides can be applied.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: If the **D-Ribulose** sample is crystalline, finely powder it using a mortar and pestle.
- Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Measurement:
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
- Cooling: Allow the apparatus to cool before performing another measurement.

Determination of Specific Rotation (Polarimetry)

Specific rotation is a characteristic property of chiral molecules and is measured using a polarimeter.

Apparatus:

- Polarimeter
- Polarimeter cell (1 dm path length)

- Volumetric flask
- Analytical balance
- Sodium lamp (D-line, 589 nm)

Procedure:

- Solution Preparation:
 - Accurately weigh a known mass of **D-Ribulose** (e.g., 0.5 g).
 - Dissolve the sample in a known volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a precise concentration (c, in g/mL).
- Polarimeter Calibration:
 - Fill the polarimeter cell with distilled water (the blank).
 - Place the cell in the polarimeter and set the reading to zero.
- Measurement:
 - Rinse the polarimeter cell with a small amount of the **D-Ribulose** solution and then fill it completely, ensuring no air bubbles are present.
 - Place the filled cell in the polarimeter.
 - Observe the optical rotation (α) through the eyepiece and record the value in degrees.
- Calculation of Specific Rotation:
 - The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a solvent.

Apparatus:

- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer with a constant temperature bath
- Analytical balance
- Centrifuge
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Sample Preparation: Add an excess amount of **D-Ribulose** to a series of conical flasks containing a known volume of distilled water.
- Equilibration:
 - Stopper the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C).
 - Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - After equilibration, allow the flasks to stand undisturbed for a period to allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant. To remove any suspended solids, centrifuge the aliquot.
 - Accurately dilute the clear supernatant with distilled water.

- Determine the concentration of **D-Ribulose** in the diluted solution using a suitable analytical method such as UV-Vis spectrophotometry (after derivatization if necessary) or HPLC.
- Calculation of Solubility: Calculate the original concentration of **D-Ribulose** in the saturated solution, which represents its solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration can be used to determine the acid dissociation constant (pKa) of a substance.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- Solution Preparation: Dissolve a known amount of **D-Ribulose** in a known volume of deionized water in a beaker.
- Titration:
 - Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
 - Begin stirring the solution gently.
 - Record the initial pH of the solution.
 - Add the standardized NaOH solution from the burette in small, known increments.

- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue the titration until the pH has risen significantly and then levels off.
- Data Analysis:
 - Plot a titration curve of pH versus the volume of NaOH added.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the **D-Ribulose** has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
 - Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$) can be plotted against the volume of titrant to more accurately determine the equivalence point.

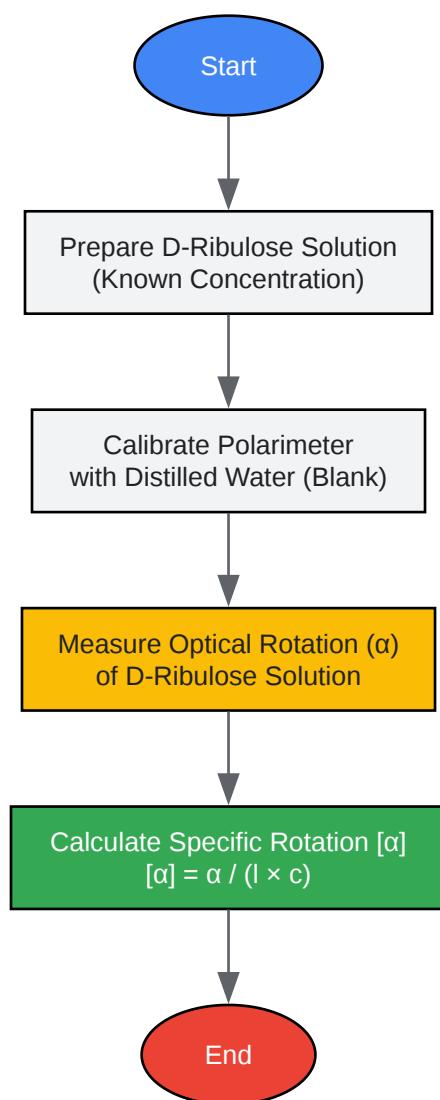
Metabolic Pathway Involvement: The Pentose Phosphate Pathway

D-Ribulose is a key intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of precursors for nucleotide biosynthesis.

The following diagram illustrates the central role of **D-Ribulose** 5-phosphate in the pentose phosphate pathway.

D-Ribulose-5-phosphate in the Pentose Phosphate Pathway.

The following diagram illustrates the experimental workflow for determining the specific rotation of **D-Ribulose**.



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Workflow for Determining Specific Rotation.

Conclusion

D-Ribulose is a monosaccharide of significant biological importance. While a complete, experimentally verified dataset of its physical and chemical properties is not yet available, this guide consolidates the current knowledge. The provided experimental protocols offer a framework for researchers to further characterize this key metabolite. A deeper understanding of **D-Ribulose**'s properties will undoubtedly aid in the advancement of metabolic research and the development of novel therapeutic strategies.

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